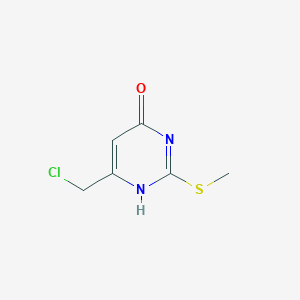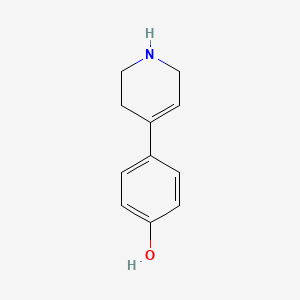
2-(4-methyl-2-sulfanyl-1,3-thiazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “2-(4-methyl-2-sulfanyl-1,3-thiazol-5-yl)acetic acid” is known as Goserelin. Goserelin is a decapeptide analogue of gonadotropin-releasing hormone (GnRH) or luteinizing hormone-releasing hormone (LHRH). It functions as a GnRH agonist and is used primarily in the treatment of hormone-sensitive cancers such as breast cancer, epithelial ovarian cancer, and prostate cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Goserelin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide .
Industrial Production Methods
In industrial settings, Goserelin is produced using large-scale SPPS techniques. The process involves automated peptide synthesizers that can handle multiple peptide chains simultaneously. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Goserelin undergoes various chemical reactions, including:
Oxidation: Goserelin can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Goserelin can undergo substitution reactions where specific amino acid residues are replaced with other residues to modify its activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are commonly used reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC and HOBt are used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Conversion of disulfide bonds to thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Goserelin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating reproductive hormones and its effects on cell signaling pathways.
Medicine: Widely used in clinical research for the treatment of hormone-sensitive cancers such as breast cancer, epithelial ovarian cancer, and prostate cancer.
Industry: Employed in the development of peptide-based therapeutics and drug delivery systems
Wirkmechanismus
Goserelin exerts its effects by binding to GnRH receptors in the pituitary gland. This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary increase in sex hormone levels. continuous administration of Goserelin results in the downregulation of GnRH receptors, leading to decreased production of LH and FSH. This ultimately reduces the levels of sex hormones such as testosterone and estrogen, which are essential for the growth of hormone-sensitive tumors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leuprolide: Another GnRH agonist used in the treatment of hormone-sensitive cancers.
Triptorelin: A synthetic decapeptide agonist of GnRH used for similar therapeutic purposes.
Buserelin: A GnRH agonist used in the treatment of prostate cancer and other hormone-sensitive conditions
Uniqueness
Goserelin is unique due to its specific amino acid sequence and its ability to form a slow-release depot formulation, which allows for sustained release and prolonged therapeutic effects. This makes it particularly effective in maintaining consistent hormone suppression over extended periods .
Eigenschaften
IUPAC Name |
2-(4-methyl-2-sulfanyl-1,3-thiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c1-3-4(2-5(8)9)11-6(10)7-3/h2H2,1H3,(H,7,10)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBOCQHDFLVQIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)S)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[3-(2,3-dimethylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777215.png)

![potassium;4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-1,2,4-triazole-3-thiolate](/img/structure/B7777227.png)

![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B7777242.png)
![4-Chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B7777245.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B7777248.png)

![Thieno[3,2-b][1]benzothiophene-2-carboxylic acid](/img/structure/B7777274.png)





